Thiazole-2-carboximidamide hydrochloride
Overview
Description
Thiazole-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C4H6ClN3S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Thiazole-2-carboximidamide hydrochloride is a compound with a diverse range of biological activities It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Mode of Action
It is known that thiazole-containing compounds can interact with their targets in various ways, leading to changes in the physiological system . For instance, they can inhibit crucial pathways, enhancing therapeutic effects, particularly in anticancer treatments .
Biochemical Pathways
This compound, like other thiazole-containing compounds, can affect various biochemical pathways. For instance, it has been noted that such compounds can enhance therapeutic anticancer effects through inhibiting crucial pathways . .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body
Result of Action
It is known that thiazole-containing compounds can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Thiazole-2-carboximidamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with c-Met kinase, a receptor tyrosine kinase involved in cell growth, differentiation, and survival this compound acts as an inhibitor of c-Met kinase, thereby affecting its activity and downstream signaling pathways
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines . This compound also affects the phosphorylation status of proteins involved in signaling cascades, thereby altering cellular responses to external stimuli. Furthermore, this compound can impact gene expression by regulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to the disruption of signaling pathways that promote cell proliferation and survival. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound can lead to sustained inhibition of c-Met kinase and other targets, resulting in prolonged effects on cell signaling and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by inhibiting c-Met kinase and suppressing tumor growth . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of c-Met kinase activity. Careful dosage optimization is essential to balance therapeutic efficacy and minimize toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution pattern of this compound can affect its therapeutic potential and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components. The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole-2-carboximidamide hydrochloride can be synthesized through a one-step three-component reaction involving thiocarboxylic acids, α-haloketones, and ammonium acetate in refluxing acetic acid . Another method involves the reaction of 2-aminothiazole derivatives with a thionating reagent followed by cyclization mediated by triflouroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Thiazole-2-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of thiazole-2-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized thiazole compounds .
Scientific Research Applications
Thiazole-2-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Thiazole-2-carboximidamide hydrochloride can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antitumor drug.
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the unique biological activities they confer. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,3-thiazole-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIIOZOJYWYXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595549 | |
Record name | 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247037-82-7 | |
Record name | Thiazole-2-carboxamidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247037-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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